molecular formula C15H22N2O4S B4775297 N-cyclopropyl-3-(diethylsulfamoyl)-4-methoxybenzamide

N-cyclopropyl-3-(diethylsulfamoyl)-4-methoxybenzamide

Cat. No.: B4775297
M. Wt: 326.4 g/mol
InChI Key: WDJOBKGLYKVLPR-UHFFFAOYSA-N
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Description

N-cyclopropyl-3-(diethylsulfamoyl)-4-methoxybenzamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a cyclopropyl group, a diethylsulfamoyl group, and a methoxybenzamide moiety

Mechanism of Action

Target of Action

Similar compounds have been found to interact with mitogen-activated protein kinase 14 . This protein plays a crucial role in cellular processes such as proliferation, differentiation, and stress response.

Mode of Action

The exact mode of action of N-cyclopropyl-3-(diethylsulfamoyl)-4-methoxybenzamide is currently unknown due to the lack of specific data . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-3-(diethylsulfamoyl)-4-methoxybenzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 3-(diethylsulfamoyl)-4-methoxybenzoic acid with cyclopropylamine under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-3-(diethylsulfamoyl)-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4), resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as halides, amines, and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-cyclopropyl-3-(diethylsulfamoyl)-4-methoxybenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    N-cyclopropyl-3-methoxybenzamide: Lacks the diethylsulfamoyl group, resulting in different chemical properties and reactivity.

    N-cyclopropyl-3,4-difluorobenzenesulfonamide: Contains fluorine atoms, which can significantly alter its chemical behavior and biological activity.

    N-cyclopropyl-3-fluoroaniline: Contains a fluorine atom and an aniline group, leading to different reactivity and applications.

Uniqueness

N-cyclopropyl-3-(diethylsulfamoyl)-4-methoxybenzamide is unique due to the presence of both the diethylsulfamoyl and methoxybenzamide groups, which confer specific chemical properties and potential biological activities. Its unique structure makes it a valuable compound for various research applications.

Properties

IUPAC Name

N-cyclopropyl-3-(diethylsulfamoyl)-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4S/c1-4-17(5-2)22(19,20)14-10-11(6-9-13(14)21-3)15(18)16-12-7-8-12/h6,9-10,12H,4-5,7-8H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDJOBKGLYKVLPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)C(=O)NC2CC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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